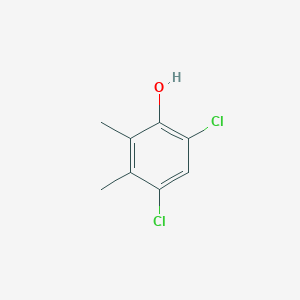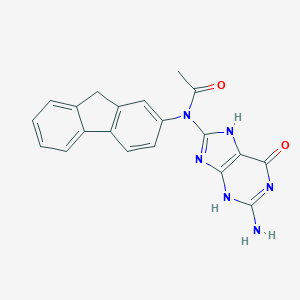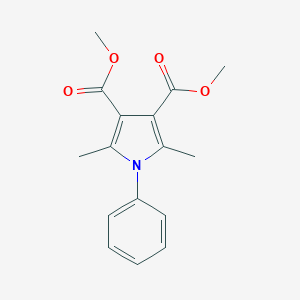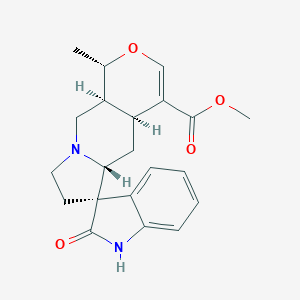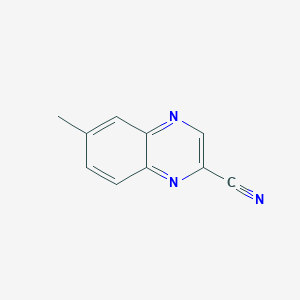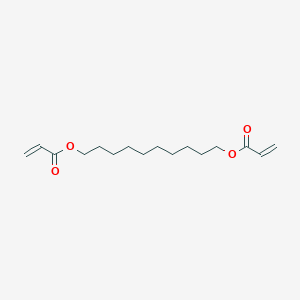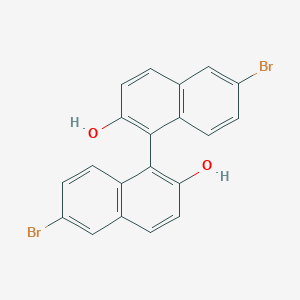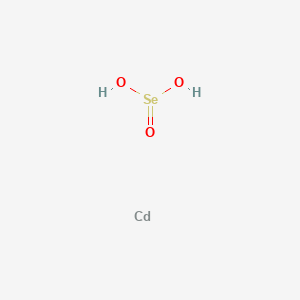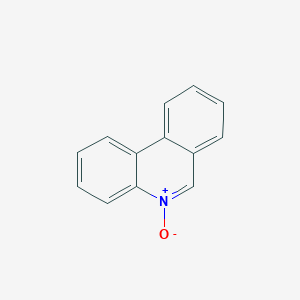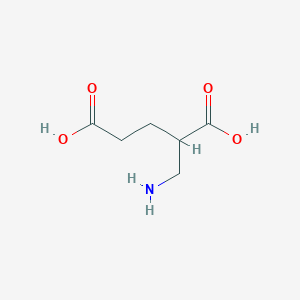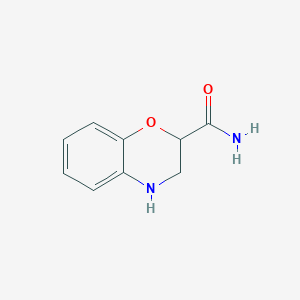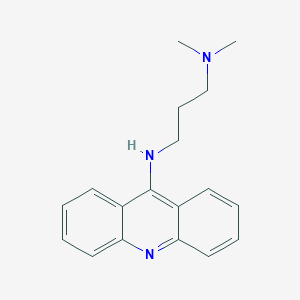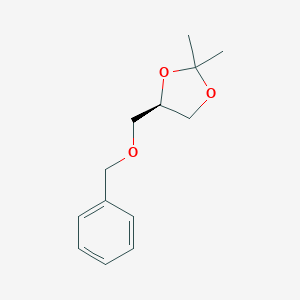
(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
説明
Synthesis Analysis
The synthesis of "(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane" and related compounds involves multiple steps, including the condensation reactions, reductions, and protection strategies. A notable synthesis approach is the reduction of butenolide to produce the title compound, showcasing the chemical's versatility in organic synthesis (Carreras et al., 2010). Another synthesis route involves starting from dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate, leading to compounds with marine, spicy-vanillic odor properties (Kraft et al., 2010).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods are pivotal in elucidating the molecular structure of "(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane" derivatives. The X-ray analysis provides insights into the compound's conformation, revealing preferred interactions and orientations that influence its reactivity and properties (Irurre et al., 2010).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its role as a versatile synthetic intermediate. Its reactions include isomerizations and the formation of complex structures through reactions such as bromination, dichlorocarbene addition, and epoxidation, reflecting its reactivity and functional group tolerance (Giles et al., 2005).
科学的研究の応用
Synthesis of Dioxolane Nucleosides
Dioxolane nucleosides are potent antiviral and anticancer drugs, with their synthesis posing challenges due to the need for controlling stereochemistry. Protease-mediated separation of cis and trans diastereomers of 2(R,S)-benzyloxymethyl-1,3-dioxolane-4(S)-carboxylic acid methyl ester is a significant method in the synthesis process. This approach offers an efficient route to obtain key intermediates necessary for dioxolane nucleoside synthesis, leveraging the diastereoselectivity of inexpensive proteases to favor trans diastereomers (Janes, Cimpoia, & Kazlauskas, 1999).
Catalytic Synthesis of 1,3-Dioxolanes
The catalytic addition of ketones to epoxides, using [Cp*Ir(NCMe)3]2+ as a catalyst, presents a method to synthesize various 1,3-dioxolanes, including derivatives of (R)-4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This process achieves good yields at room temperature and demonstrates the potential of using transition metal catalysts for the efficient synthesis of 1,3-dioxolanes (Adams, Barnard, & Brosius, 1999).
Antimicrobial Applications
Amide derivatives of 1,3-dioxolane have been synthesized from L-tartaric acid and assessed for their antimicrobial activities. These chiral derivatives showcase potential as bioactive molecules with significant activity against various bacteria and fungi strains, highlighting the application of dioxolane derivatives in developing new antimicrobial agents (Begum et al., 2019).
Olfactory Properties
Synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-ones from dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate, and their protection as 1,3-dioxolane, explores the olfactory properties of these compounds. These substances possess intense marine, spicy-vanillic odors, and the study provides insights into the synthesis of homologues with significant olfactory properties, rationalized through an olfactophore model (Kraft et al., 2010).
Safety And Hazards
特性
IUPAC Name |
(4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFDSKSLTCMIPB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931897 | |
| Record name | 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
14347-83-2 | |
| Record name | 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



